Calculated LogP as a Decision-Filtering Parameter for 1-Bromo-2-(cyclopentylmethoxy)cyclohexane vs. Methoxy and Ethoxy Analogs
Among 1-bromo-2-alkoxycyclohexane building blocks, calculated LogP increases systematically with alkoxy chain size and cyclization. 1-Bromo-2-(cyclopentylmethoxy)cyclohexane (LogP 3.90 ) is approximately 1.6 log units more lipophilic than 1-bromo-2-methoxycyclohexane (LogP 2.34 [1]) and approximately 1.2 log units more lipophilic than 1-bromo-2-ethoxycyclohexane (LogP 2.73 ). Users requiring enhanced membrane permeability or reduced aqueous solubility for their target profile would rationally select the cyclopentylmethoxy variant over the methoxy or ethoxy analog on the basis of these calculated values.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.90 (Leyan calculated value) |
| Comparator Or Baseline | 1-Bromo-2-methoxycyclohexane (LogP = 2.34 [1]); 1-Bromo-2-ethoxycyclohexane (LogP = 2.73 ) |
| Quantified Difference | ΔLogP = +1.56 vs. methoxy analog; ΔLogP = +1.17 vs. ethoxy analog |
| Conditions | Calculated LogP values from independent vendor/computational sources; not measured experimentally in the same system |
Why This Matters
A LogP difference of this magnitude is sufficient to alter permeability classification and oral absorption prediction, making the cyclopentylmethoxy variant the preferred choice when higher lipophilicity is programmatically required.
- [1] Molbase. 1-Bromo-2-methoxycyclohexane—LogP 2.33890. View Source
